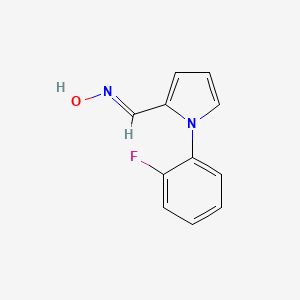

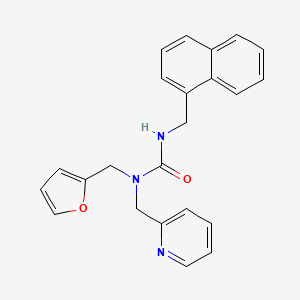

![molecular formula C11H7BrF4N2O2 B2492848 Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 2379918-57-5](/img/structure/B2492848.png)

Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through several methods, including Cu-catalyzed aerobic oxidative conditions utilizing ethyl tertiary amines as carbon sources. This process allows for broad substrate scope and good functional group tolerance, producing diversified and valuable products (Rao, Mai, & Song, 2017). Additionally, the synthesis from trifluoroacetonitrile and pyridinium t-butoxycarbonylmethylide has been documented to produce 3-(t-Butoxycarbonyl)-2-(trifluoromethyl)imidazo[1,2- a ]-pyridine (Banks & Thomson, 1984).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through density functional theory (DFT) and compared with X-ray diffraction values, providing insights into the conformational analysis and physicochemical properties (Geng et al., 2022). This analysis is crucial for understanding the electronic structure and reactivity of the compound.

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines exhibit a variety of chemical reactions, including regioselective fluorination, direct arylation, and reactions leading to the synthesis of fluorescent probes. These reactions highlight the compound's versatility in organic synthesis and potential applications in creating biologically active molecules (Liu et al., 2015), (Cao et al., 2012).

科学的研究の応用

Synthesis and Application in Medicinal Chemistry

Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate and its derivatives have been explored extensively in the synthesis of various novel compounds. For example, the compound has been used in the synthesis of new imidazo[1,2-a]pyrimidine compounds, highlighting its utility in developing potentially biologically active molecules (Liu, 2013). Additionally, it has been employed in the synthesis of novel pyrido[1′,2′:1,2]imidazo[5,4‐d]‐1,2,3‐triazinones from imidazo[1,2‐a]pyridines, further showcasing its versatility in the creation of complex heterocyclic structures with potential pharmaceutical applications (Zamora et al., 2004).

Material Science and Chemistry

In material science and chemistry, this compound has been used for synthesizing Spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] derivatives. These derivatives demonstrate interesting behavior in their 1H-NMR spectra, indicative of their potential application in molecular structure analysis and material characterization (Abe et al., 2010).

Anti-Microbial and Anti-Viral Research

The antimicrobial activity of some imidazo-[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives synthesized from this compound has been studied, showing the compound's potential in the development of new antimicrobial agents (Turan-Zitouni et al., 2001). Moreover, derivatives of this compound have been evaluated for their anti-hepatitis B virus (HBV) activity, demonstrating its significance in antiviral drug development (Chen et al., 2011).

作用機序

Target of Action

Imidazo[1,2-a]pyridines, the core structure of this compound, are known to interact with a variety of biological targets. They have shown promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . .

Safety and Hazards

将来の方向性

Imidazopyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions in the development of new TB drugs .

特性

IUPAC Name |

ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF4N2O2/c1-2-20-10(19)7-8(11(14,15)16)17-9-6(13)3-5(12)4-18(7)9/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDBIWFPWGOLLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=C(C=C2F)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

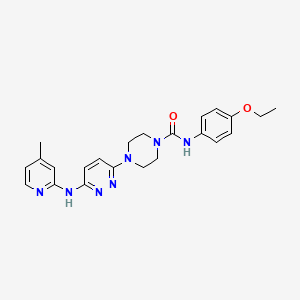

![2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2492769.png)

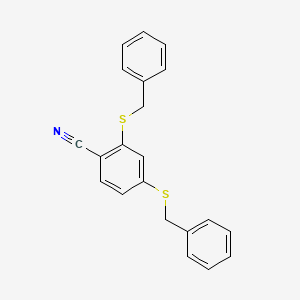

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2492779.png)

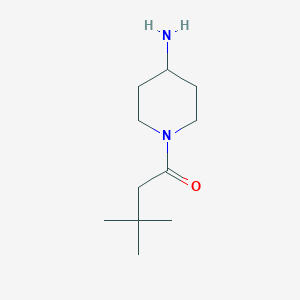

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2492783.png)

![N-(isochroman-3-ylmethyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2492788.png)